molecular formula C22H32O5 B15092264 20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone

20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone

Cat. No.: B15092264
M. Wt: 376.5 g/mol
InChI Key: GXALFBTWPDTDIR-UHFFFAOYSA-N
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Description

20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone involves multiple steps, starting from the basic steroid structure. The key steps include the introduction of the 6alpha-methyl group and the 20alpha-hydroxy group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 20alpha position can yield a ketone, while reduction of the same group can yield a secondary alcohol.

Scientific Research Applications

20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Used in the development of new pharmaceuticals and as a quality control standard.

Mechanism of Action

The mechanism of action of 20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates the expression of specific genes. The compound exerts its effects by modulating the transcription of genes involved in inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: The parent compound, widely used for its anti-inflammatory properties.

    Methylprednisolone: Another derivative with similar therapeutic effects.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

20-Deoxo-20alpha-hydroxy-6alpha-MethylPrednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other similar compounds.

Properties

IUPAC Name

17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALFBTWPDTDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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